3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride
CAS No.: 1219949-31-1
Cat. No.: VC2845144
Molecular Formula: C16H26ClNO
Molecular Weight: 283.83 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride - 1219949-31-1](/images/structure/VC2845144.png)
Specification
CAS No. | 1219949-31-1 |
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Molecular Formula | C16H26ClNO |
Molecular Weight | 283.83 g/mol |
IUPAC Name | 3-[2-(2-propylphenoxy)ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C16H25NO.ClH/c1-2-6-15-8-3-4-9-16(15)18-12-10-14-7-5-11-17-13-14;/h3-4,8-9,14,17H,2,5-7,10-13H2,1H3;1H |
Standard InChI Key | DYUYBUIPVZFCSW-UHFFFAOYSA-N |
SMILES | CCCC1=CC=CC=C1OCCC2CCCNC2.Cl |
Canonical SMILES | CCCC1=CC=CC=C1OCCC2CCCNC2.Cl |
Introduction
Chemical Structure and Properties
Molecular Identification
3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride is identified by CAS Number 1219949-31-1. It is a hydrochloride salt of the parent compound 3-[2-(2-propylphenoxy)ethyl]piperidine. The molecular formula is C₁₆H₂₆ClNO with a molecular weight of 283.84 g/mol . The compound contains a piperidine ring connected via an ethyl linker to a propylphenoxy group, creating a structure with both hydrophilic and hydrophobic regions.
Physicochemical Properties
The compound demonstrates specific physicochemical properties that influence its behavior in various chemical environments. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride
Property | Value |
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Molecular Weight | 283.84 g/mol |
Physical Form | Crystalline solid |
TPSA (Topological Polar Surface Area) | 21.26 |
LogP | 3.8294 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 6 |
Solubility | Soluble in polar solvents |
The compound's SMILES notation is CCCC1=CC=CC=C1OCCC2CCCNC2.Cl, representing its structural arrangement in a machine-readable format . The relatively high LogP value of 3.8294 indicates significant lipophilicity, suggesting good membrane permeability – an important consideration for potential biological applications.
Synthesis Methods
Analogous Synthetic Pathways
The synthesis of structurally similar compounds provides insight into potential synthetic routes for 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride. For example, the preparation of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride follows a multi-step process:
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Preparation of the propyl methanesulfonate derivative from the corresponding propionic acid through reduction and esterification
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N-alkylation of piperidine to obtain piperidinopropanol
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Substitution reaction between the methanesulfonate and piperidinopropanol, followed by salification to form the hydrochloride salt
This approach can be adapted for the synthesis of 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride by using 2-propylphenol as the starting material instead of a chlorophenyl derivative.
Another relevant synthetic method involves the reaction of piperidine with ethylene chlorohydrin to form 2-piperidinoethanol, which is then converted to the corresponding 2-chloroethyl derivative in a single reaction step using toluene as the solvent . This process results in the crystallization of the hydrochloride salt directly from the reaction mixture, which can then be purified by recrystallization.
Applications and Research Context
Comparative Analysis with Similar Compounds
Several related compounds demonstrate how structural modifications to the basic piperidine hydrochloride scaffold can lead to different biological activities and applications. Table 2 presents a comparison of 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride with structurally similar compounds.
Table 2: Comparison of 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride | 1219949-31-1 | C₁₆H₂₆ClNO | 283.84 | Reference compound |
4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride | 1220032-03-0 | C₁₅H₂₄ClNO | 269.81 | Ethyl vs. propyl group; 4-position vs. 3-position substitution on piperidine ring |
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride | 1220017-47-9 | C₁₁H₂₄ClNO₂ | 237.77 | Ethoxyethoxy vs. propylphenoxy group |
4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride | 1220030-26-1 | C₁₇H₂₈ClNO₂ | 313.9 | Additional methoxy group; 4-position vs. 3-position substitution on piperidine ring |
Analytical Methods and Characterization
Identification Techniques
Standard analytical methods for characterizing 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight determination
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Infrared (IR) spectroscopy for functional group identification
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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